

Spectroscopic Profile of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: (1S,2S)-cyclopropane-1,2-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**, a chiral building block of significant interest in medicinal chemistry and materials science. The unique conformational constraints imposed by the cyclopropane ring, combined with the presence of two carboxylic acid moieties, result in a distinct spectroscopic signature. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Data Presentation

The following sections summarize the key spectroscopic data for **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**. While mass spectrometry data is readily available, specific, experimentally-derived peak lists for NMR and IR are not consistently reported in publicly accessible databases. Therefore, the NMR and IR data presented below are based on characteristic chemical shift and frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**. The trans-configuration of the carboxylic acid groups and the rigid cyclopropane ring lead to a predictable set of signals.

^1H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals for the cyclopropyl methine and methylene protons, as well as a characteristic downfield signal for the acidic carboxylic acid protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropane ring, which typically shifts the signals of ring protons upfield compared to their acyclic counterparts.

Proton Assignment	Expected Chemical Shift (δ) [ppm]	Expected Multiplicity	Notes
-COOH	10.0 - 13.0	Singlet (broad)	The chemical shift is highly dependent on solvent and concentration.
CH (methine)	1.5 - 2.5	Multiplet	Trans to the other methine proton.
CH ₂ (methylene)	0.5 - 1.5	Multiplet	Diastereotopic protons will likely show complex splitting.

^{13}C NMR (Carbon NMR)

The ^{13}C NMR spectrum will display signals for the carboxylic acid carbons and the two distinct carbons of the cyclopropane ring.

Carbon Assignment	Expected Chemical Shift (δ) [ppm]	Notes
-COOH	170 - 185	The exact shift depends on the solvent and hydrogen bonding.
CH (methine)	20 - 35	
CH ₂ (methylene)	10 - 25	

Infrared (IR) Spectroscopy

The IR spectrum of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** is dominated by the characteristic absorptions of the carboxylic acid functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch	3300 - 2500	Strong, Broad	The broadness is due to hydrogen bonding between the carboxylic acid groups.
C-H stretch (cyclopropane)	3100 - 3000	Medium	
C=O stretch	1725 - 1680	Strong	The position can be influenced by dimerization through hydrogen bonding.
C-O stretch	1320 - 1210	Strong	
O-H bend	1440 - 1395 and 950 - 910	Medium, Broad	

Mass Spectrometry (MS)

The mass spectrum of trans-1,2-cyclopropanedicarboxylic acid, which is identical to that of the (1S,2S) enantiomer, has been reported in the NIST WebBook. The data below is based on the electron ionization (EI) mass spectrum.

m/z	Relative Intensity (%)	Possible Fragment
41	100.0	$C_3H_5^+$
85	85.1	$[M - COOH]^+$
39	78.7	$C_3H_3^+$
84	59.6	$[M - H_2O - CO]^+$ or $[C_4H_4O_2]^+$
130	17.0	$[M]^+$ (Molecular Ion)
45	14.9	$[COOH]^+$
112	12.8	$[M - H_2O]^+$
55	12.8	$C_4H_7^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , D_2O , or Methanol- d_4). The choice of solvent may depend on the solubility of the sample and the desired resolution of the acidic proton signal.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field spectrometer is recommended.
- Pulse Program: Standard single-pulse acquisition.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: A range of -2 to 14 ppm is typically sufficient.
- Referencing: The solvent peak is used as an internal reference.

^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field spectrometer.
- Pulse Program: Standard proton-decoupled single-pulse acquisition.
- Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ^{13}C and the potential for long relaxation times of the quaternary carboxyl carbons.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range of 0 to 200 ppm.
- Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

- In an agate mortar, grind 1-2 mg of the solid **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** sample.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous distribution and reduce particle size.
- Transfer the resulting fine powder to a pellet-pressing die.
- Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common method.

Sample Preparation and Derivatization (Silylation):

- Accurately weigh 1-5 mg of the sample into a reaction vial.

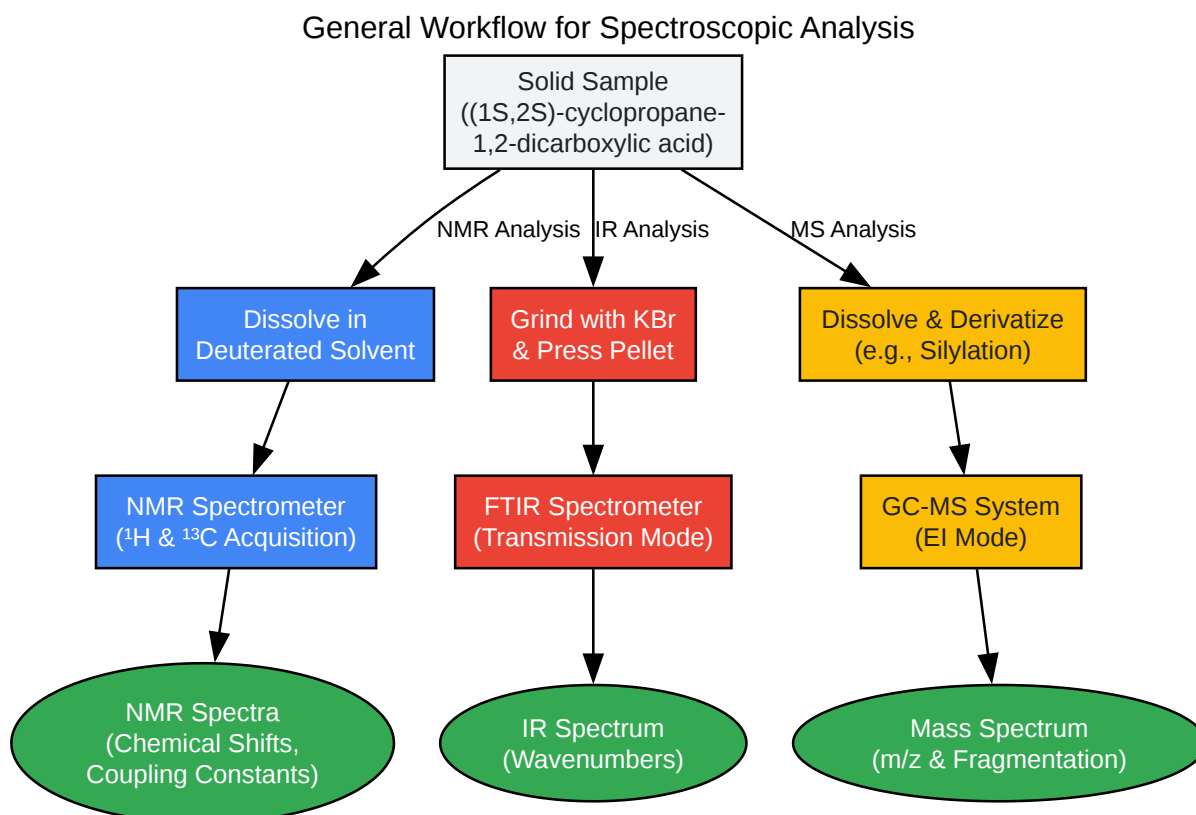
- Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by drying under a stream of nitrogen or in a vacuum oven.
- Add an appropriate volume of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in excess to the dissolved sample.
- Tightly cap the vial and heat the mixture at 70-80°C for 1-2 hours to ensure complete derivatization.
- Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Acquisition:

- Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Inlet Temperature: 250-280°C.
 - Injection Mode: Splitless.
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
 - Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: Scan from m/z 35 to 400.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**.



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General workflow for spectroscopic analysis.

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